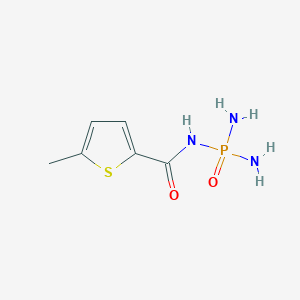
2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the carboxamide and diaminophosphinyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Applications De Recherche Scientifique
2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- involves its interaction with specific molecular targets. For instance, it may act as a modulator of the DnaK protein, affecting the β (nucleotide binding) domain . This interaction can influence various cellular processes and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar structural features.
Thiophene-2-carbothioamide: Contains a thiocarboxamide group instead of a carboxamide group.
Uniqueness
2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- is unique due to the presence of the diaminophosphinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other thiophene derivatives may not be as effective.
Propriétés
Numéro CAS |
189330-42-5 |
|---|---|
Formule moléculaire |
C6H10N3O2PS |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
N-diaminophosphoryl-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H10N3O2PS/c1-4-2-3-5(13-4)6(10)9-12(7,8)11/h2-3H,1H3,(H5,7,8,9,10,11) |
Clé InChI |
AWSFNSQKCLKYCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(=O)NP(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



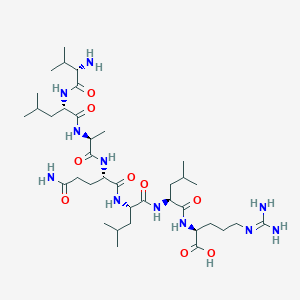



![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
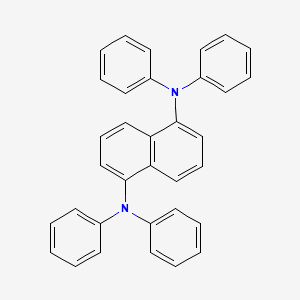
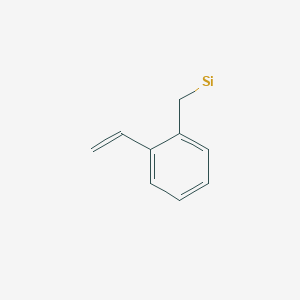
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
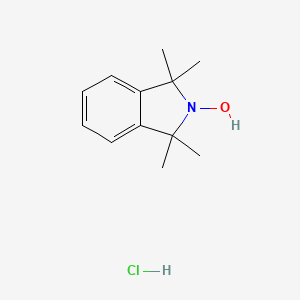
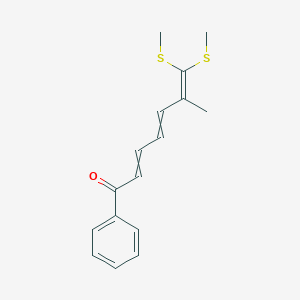
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)
